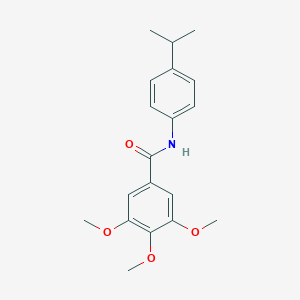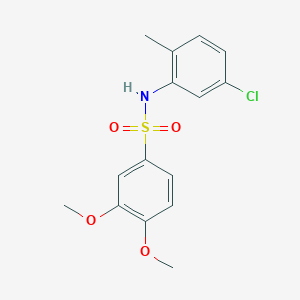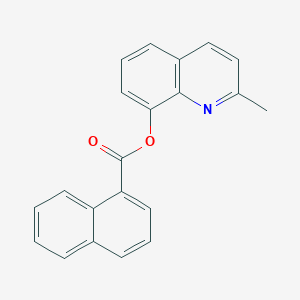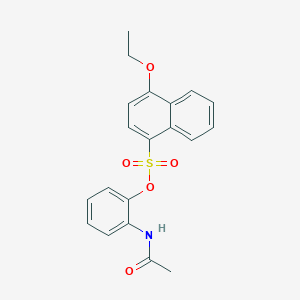![molecular formula C18H16BrN3O2 B229274 2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide](/img/structure/B229274.png)
2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide binds to the bromodomain of 2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide, preventing it from interacting with acetylated histones and regulating gene expression. This leads to downregulation of oncogenes and upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide has also been shown to have anti-inflammatory and anti-viral effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide in lab experiments is its high potency and selectivity for 2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide. However, its solubility in water is limited, which can make it difficult to use in certain assays. Additionally, its effects on non-cancerous cells and tissues are not well understood, which could limit its potential therapeutic applications.
Zukünftige Richtungen
Future research on 2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide could focus on its potential use in combination with other cancer therapies, as well as its effects on different cancer types. Additionally, further studies could explore its anti-inflammatory and anti-viral properties and their potential applications in treating inflammatory and infectious diseases. Finally, efforts to improve its solubility and reduce its toxicity could increase its usefulness in lab experiments and clinical applications.
Synthesemethoden
The synthesis of 2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide involves the reaction of 2-bromo-1-nitrobenzene with 2-oxo-1-propan-2-ylindole-3-carboxylic acid to form the intermediate compound. The intermediate compound is then treated with ammonium chloride and sodium hydroxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, specifically the 2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide protein. 2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide is involved in the regulation of gene expression and has been implicated in the development of various cancers. Inhibition of 2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide by 2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C18H16BrN3O2 |
|---|---|
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-11(2)22-15-10-6-4-8-13(15)16(18(22)24)20-21-17(23)12-7-3-5-9-14(12)19/h3-11H,1-2H3,(H,21,23)/b20-16- |
InChI-Schlüssel |
SWTGLCGWLNKGOC-SILNSSARSA-N |
Isomerische SMILES |
CC(C)N1C2=CC=CC=C2/C(=N/NC(=O)C3=CC=CC=C3Br)/C1=O |
SMILES |
CC(C)N1C2=CC=CC=C2C(=NNC(=O)C3=CC=CC=C3Br)C1=O |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2C(=NNC(=O)C3=CC=CC=C3Br)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)


![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
![Ethyl 4-{[3-(4-bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B229223.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)

![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
![4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid](/img/structure/B229229.png)
